molecular formula C18H19NO3 B246354 Isopropyl 4-[(phenylacetyl)amino]benzoate

Isopropyl 4-[(phenylacetyl)amino]benzoate

Cat. No. B246354
M. Wt: 297.3 g/mol
InChI Key: CWVDHWKNLHRUAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isopropyl 4-[(phenylacetyl)amino]benzoate, also known as IPPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. IPPB is a white crystalline powder that is soluble in organic solvents and is commonly used in laboratory experiments.

Mechanism of Action

The mechanism of action of Isopropyl 4-[(phenylacetyl)amino]benzoate is not yet fully understood. However, it is believed that Isopropyl 4-[(phenylacetyl)amino]benzoate exerts its pharmacological effects by modulating the activity of ion channels and neurotransmitter receptors in the central nervous system.
Biochemical and Physiological Effects:
Isopropyl 4-[(phenylacetyl)amino]benzoate has been shown to exhibit potent anticonvulsant, analgesic, and anti-inflammatory properties in various animal models. Isopropyl 4-[(phenylacetyl)amino]benzoate has also been found to inhibit the release of pro-inflammatory cytokines and reduce oxidative stress, which may contribute to its anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

The advantages of using Isopropyl 4-[(phenylacetyl)amino]benzoate in laboratory experiments include its low cost, ease of synthesis, and potent pharmacological effects. However, one limitation of using Isopropyl 4-[(phenylacetyl)amino]benzoate is its relatively low solubility in water, which may limit its use in certain experiments.

Future Directions

There are several potential future directions for research on Isopropyl 4-[(phenylacetyl)amino]benzoate. One area of interest is the development of new drugs based on the pharmacological properties of Isopropyl 4-[(phenylacetyl)amino]benzoate. Another area of interest is the elucidation of the mechanism of action of Isopropyl 4-[(phenylacetyl)amino]benzoate, which may lead to a better understanding of its pharmacological effects. Additionally, further research is needed to investigate the potential applications of Isopropyl 4-[(phenylacetyl)amino]benzoate in other research fields such as cancer research and neurodegenerative diseases.

Synthesis Methods

The synthesis of Isopropyl 4-[(phenylacetyl)amino]benzoate involves the reaction of 4-aminobenzoic acid with phenylacetic acid and isopropyl chloroformate. The reaction takes place in the presence of a base such as triethylamine and results in the formation of Isopropyl 4-[(phenylacetyl)amino]benzoate. The synthesis of Isopropyl 4-[(phenylacetyl)amino]benzoate is a relatively simple and cost-effective process, making it a popular compound in research laboratories.

Scientific Research Applications

Isopropyl 4-[(phenylacetyl)amino]benzoate has been extensively studied for its potential applications in various research fields such as medicinal chemistry, drug discovery, and neuropharmacology. Isopropyl 4-[(phenylacetyl)amino]benzoate has been found to exhibit potent anticonvulsant, analgesic, and anti-inflammatory properties, making it a promising candidate for the development of new drugs.

properties

Molecular Formula

C18H19NO3

Molecular Weight

297.3 g/mol

IUPAC Name

propan-2-yl 4-[(2-phenylacetyl)amino]benzoate

InChI

InChI=1S/C18H19NO3/c1-13(2)22-18(21)15-8-10-16(11-9-15)19-17(20)12-14-6-4-3-5-7-14/h3-11,13H,12H2,1-2H3,(H,19,20)

InChI Key

CWVDHWKNLHRUAA-UHFFFAOYSA-N

SMILES

CC(C)OC(=O)C1=CC=C(C=C1)NC(=O)CC2=CC=CC=C2

Canonical SMILES

CC(C)OC(=O)C1=CC=C(C=C1)NC(=O)CC2=CC=CC=C2

Origin of Product

United States

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